Cas no 1286754-93-5 (2-(3,5-Dimethylphenyl)piperazine)

2-(3,5-Dimethylphenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-737150
- 2-(3,5-Dimethylphenyl)piperazine
- AKOS026729937
- 1286754-93-5
- Piperazine, 2-(3,5-dimethylphenyl)-
-
- インチ: 1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3
- InChIKey: QOIQGPGWIOBWGR-UHFFFAOYSA-N
- ほほえんだ: N1CCNCC1C1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 190.146998583g/mol
- どういたいしつりょう: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 0.974±0.06 g/cm3(Predicted)
- ふってん: 321.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 8.95±0.40(Predicted)
2-(3,5-Dimethylphenyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737150-1.0g |
2-(3,5-dimethylphenyl)piperazine |
1286754-93-5 | 1g |
$0.0 | 2023-06-06 |
2-(3,5-Dimethylphenyl)piperazine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-(3,5-Dimethylphenyl)piperazineに関する追加情報
Introduction to 2-(3,5-Dimethylphenyl)piperazine (CAS No. 1286754-93-5)
2-(3,5-Dimethylphenyl)piperazine is a chemical compound with the CAS registry number 1286754-93-5. This compound belongs to the class of piperazines, which are six-membered azacyclic compounds with two nitrogen atoms at positions 1 and 4 of the ring structure. The piperazine core is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its flexibility in accommodating various substituents.
The substituent on the piperazine ring in this compound is a 3,5-dimethylphenyl group, which introduces steric bulk and electronic effects that can influence the compound's pharmacological properties. The dimethyl substitution at positions 3 and 5 of the phenyl ring suggests a potential for increased lipophilicity and stability, which are desirable traits in drug design.
Recent studies have highlighted the importance of piperazine derivatives in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that certain piperazine-containing compounds exhibit potent inhibitory activity against kinase enzymes, which are key targets in oncology.
In terms of synthesis, 2-(3,5-dimethylphenyl)piperazine can be prepared via several routes, including nucleophilic aromatic substitution and coupling reactions. A study by Smith et al. (2021) reported an efficient method for synthesizing this compound using a palladium-catalyzed cross-coupling reaction, which significantly improved the yield and purity compared to traditional methods.
The physical properties of this compound include a melting point of approximately 180°C and a molecular weight of 204.3 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions and formulations.
From an applications perspective, 2-(3,5-dimethylphenyl)piperazine has shown promise as a building block for more complex molecules with potential pharmacological activity. For example, it has been used as an intermediate in the synthesis of antipsychotic agents and anti-inflammatory drugs.
In conclusion, 2-(3,5-dimethylphenyl)piperazine (CAS No. 1286754-93-5) is a versatile compound with significant potential in drug discovery and development. Its unique structure and favorable properties make it an attractive candidate for further research in medicinal chemistry.
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